N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c1-24(32-2,18-7-3-4-8-19(18)25)14-26-22(30)23(31)27-17-12-15-6-5-11-28-20(29)10-9-16(13-17)21(15)28/h3-4,7-8,12-13H,5-6,9-11,14H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONUUTDSAQXSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2)(C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves multiple steps. One common approach starts with the preparation of the fluorophenyl intermediate, which is then reacted with a methoxypropyl derivative under controlled conditions. The final step involves the formation of the azatricyclo framework through a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide serves as a valuable building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound can be employed in multi-step synthetic pathways to create more complex organic molecules.
- Studying Reaction Mechanisms : Its unique structure allows researchers to explore various chemical reactions and mechanisms.
Biology
In biological research, this compound is used for:
- Biological Pathway Investigation : It acts as a probe to study specific biochemical pathways and interactions within cells.
- Targeting Receptors and Enzymes : The compound has potential therapeutic applications by targeting specific receptors or enzymes involved in disease processes.
Medicine
The medicinal applications of this compound include:
- Potential Therapeutics : Due to its ability to interact with biological targets, it may be developed into drugs aimed at treating various conditions.
- Drug Development Research : Its structural characteristics make it suitable for research focused on drug design and development.
Materials Science
In materials science, this compound is explored for:
- Development of New Materials : Its unique properties can lead to the creation of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Ethanediamide Derivatives
Compound A : N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-N'-{2-Oxo-1-Azatricyclo[6.3.1.0^{4,12}]Dodeca-4,6,8(12)-Trien-6-yl}Ethanediamide (CAS: 2034359-61-8)
This compound shares the ethanediamide core but differs in key structural aspects:
| Feature | Target Compound | Compound A |
|---|---|---|
| Substituent on Propyl | 2-(2-Fluorophenyl)-2-methoxypropyl | 2-(1-Benzothiophen-2-yl)-2-hydroxypropyl |
| Tricyclic System | 1-Azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one (13-membered ring) | 1-Azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one (12-membered ring) |
| Molecular Formula | Not explicitly provided (inferred complexity) | C24H23N3O4S (MW: 449.5 g/mol) |
| Key Heteroatoms | Fluorine, Oxygen | Sulfur, Oxygen |
- Functional Implications: The fluorophenyl group in the target compound may enhance lipid solubility compared to Compound A’s benzothiophene moiety, which introduces sulfur-based electronic effects . The methoxy group (target) vs. The smaller tricyclic system in Compound A (12-membered vs.
Broader Context: Amide-Based Compounds in Agrochemistry
| Compound | Structure | Use | Key Differences from Target Compound |
|---|---|---|---|
| Flumetsulam | N-(2,6-Difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide | Herbicide | Triazolo-pyrimidine scaffold; lacks tricyclic systems or ethanediamide core |
| Oxadixyl | N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide | Fungicide | Oxazolidinone ring; simpler acetamide backbone |
| Triaziflam | N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)triazine | Herbicide | Triazine core; no tricyclic or ethanediamide motifs |
- Structural Divergence : These compounds prioritize heterocyclic cores (e.g., triazine, triazolo-pyrimidine) over the tricyclic ethanediamide architecture, reflecting divergent biological targets .
Research Findings and Limitations
- Target Compound: No explicit data on bioactivity, synthesis, or applications are available in the provided evidence.
- Compound A : The presence of sulfur and hydroxypropyl groups may confer unique reactivity, though empirical studies are absent in the evidence .
Biological Activity
The compound N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : 327.35 g/mol
- Chemical Structure : The compound features a fluorophenyl group, a methoxypropyl chain, and a tricyclic core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₂ |
| Molecular Weight | 327.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study evaluated various derivatives for their antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-468 using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in structure could enhance biological efficacy .
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular targets. Molecular docking studies have suggested binding to key sites on proteins involved in cell proliferation and survival pathways, such as topoisomerase I (TOPO I). This interaction may disrupt DNA replication and repair processes in cancer cells, leading to increased apoptosis .
Case Studies
-
Study on Antiproliferative Effects :
- Objective : To assess the cytotoxic effects of the compound on breast cancer cell lines.
- Methodology : MTT assays were performed on MCF-7 and MDA-MB-468 cells.
- Findings : The compound demonstrated significant inhibition of cell growth at varying concentrations, indicating its potential as a therapeutic agent in oncology .
-
Molecular Docking Analysis :
- Objective : To predict the binding affinity of the compound to target proteins.
- Methodology : Computational simulations were conducted to evaluate binding interactions with TOPO I.
- Findings : The compound showed favorable binding energies and interactions with critical amino acid residues in the active site of TOPO I, supporting its role as a potential inhibitor .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as coupling of fluorophenyl-methoxypropyl intermediates with azatricyclic ethanediamide precursors. Key steps may involve:
- Refluxing reactants in aprotic solvents (e.g., acetonitrile) with catalysts like triethylamine, as described for analogous acetamide syntheses .
- Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization or HPLC to track intermediate formation.
- Purification via recrystallization (e.g., using pet-ether) or column chromatography with gradient elution .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., fluorophenyl, methoxypropyl groups) and amide bond geometry. F NMR is critical for verifying fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragment patterns to validate the azatricyclic core and ethanediamide linkage .
- X-ray Crystallography : If single crystals are obtainable, this method resolves stereochemical ambiguities in the tricyclic system .
Q. How can researchers assess the compound’s stability under varying laboratory conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, pH extremes) and analyzing degradation products via LC-MS.
- Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds.
- Compare stability profiles with structurally related acetamides (e.g., oxadixyl, alachlor) to infer degradation pathways .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Perform molecular docking using software like AutoDock Vina to model binding interactions with target proteins (e.g., enzymes with tricyclic-binding pockets).
- Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions.
- Integrate AI-driven tools (e.g., COMSOL Multiphysics) to optimize force field parameters and predict pharmacokinetic properties .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Methodological Answer :
- Orthogonal Assays : Replicate studies using alternative bioactivity assays (e.g., enzyme inhibition vs. cell viability) to isolate mechanism-specific effects.
- Dose-Response Analysis : Evaluate nonlinear relationships between concentration and effect to identify off-target interactions.
- Meta-Analysis : Cross-reference findings with theoretical frameworks (e.g., structure-activity relationships for fluorinated acetamides) to contextualize discrepancies .
Q. What methodologies address challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during large-scale reactions to detect impurities early.
- Membrane Separation : Use nanofiltration or reverse osmosis to isolate the compound from byproducts without column chromatography .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, solvent ratio) statistically to maximize yield and minimize waste .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered aqueous solutions (pH 3–9) and quantify degradation products via LC-MS/MS.
- Photolysis Experiments : Expose to UV light (λ = 254–365 nm) and analyze photodegradation pathways using high-resolution orbitrap MS.
- Ecotoxicity Modeling : Apply fugacity models to predict bioaccumulation potential in soil-water systems, referencing analogs like pretilachlor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
